4,4-Difluorobut-3-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Difluorobut-3-en-1-ol is an organic compound with the molecular formula C4H6F2O It is a fluorinated alcohol that features a double bond and two fluorine atoms on the fourth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluorobut-3-en-1-ol can be achieved through several methods. One common approach involves the fluorination of but-3-en-1-ol using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction typically occurs under mild conditions, with the fluorinating agent being added to a solution of but-3-en-1-ol in an inert solvent like dichloromethane at low temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced fluorination techniques can enhance the efficiency and yield of the production process. Additionally, the recycling of reagents and solvents can make the process more environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
4,4-Difluorobut-3-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The double bond can be reduced to form 4,4-Difluorobutan-1-ol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed for the reduction of the double bond.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed
Oxidation: 4,4-Difluorobut-3-en-1-one.
Reduction: 4,4-Difluorobutan-1-ol.
Substitution: Products depend on the nucleophile used, such as 4,4-Diazidobut-3-en-1-ol or 4,4-Dicyanobut-3-en-1-ol.
Scientific Research Applications
4,4-Difluorobut-3-en-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4,4-Difluorobut-3-en-1-ol depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes, interacting with active sites and affecting enzyme activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for molecular targets, leading to more potent biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4,4-Difluoro-3a,4a-diaza-s-indacene (BODIPY)
- 4,4,4-Trifluorobut-2-yn-1-one
- 3,4,4-Trifluorobut-3-en-1-ol
Uniqueness
4,4-Difluorobut-3-en-1-ol is unique due to its specific arrangement of fluorine atoms and the presence of a double bond. This structure imparts distinct chemical reactivity and physical properties compared to other fluorinated compounds. For example, BODIPY derivatives are primarily used as fluorescent probes, while this compound is more versatile in synthetic applications .
Properties
IUPAC Name |
4,4-difluorobut-3-en-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F2O/c5-4(6)2-1-3-7/h2,7H,1,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCSILCHJOKWNLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C=C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.